![molecular formula C21H34N2O2 B11328134 2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine](/img/structure/B11328134.png)
2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)-N-[2-(morpholin-4-yl)ethyl]ethanamine
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Overview
Description
[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is a complex organic compound that features both oxane and morpholine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxane derivatives with additional oxygen functionalities, while reduction can yield simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the field of neuropharmacology.
Medicine
The compound’s potential therapeutic applications are being explored, especially in the treatment of neurological disorders. Its interaction with specific receptors in the brain could lead to the development of new medications.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers can enhance their mechanical properties and thermal stability.
Mechanism of Action
The mechanism of action of [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE involves its interaction with specific molecular targets. The oxane ring and morpholine moiety can bind to receptors or enzymes, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE: vs. : The latter contains a piperidine ring instead of a morpholine ring, which can alter its biological activity and chemical reactivity.
[2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE: vs. : The pyrrolidine derivative may have different pharmacokinetic properties due to the smaller ring size.
Uniqueness
The presence of both oxane and morpholine rings in [2-(2,2-DIMETHYL-4-PHENYLOXAN-4-YL)ETHYL][2-(MORPHOLIN-4-YL)ETHYL]AMINE makes it unique. This combination allows for diverse chemical modifications and interactions with a wide range of biological targets, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C21H34N2O2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
2-(2,2-dimethyl-4-phenyloxan-4-yl)-N-(2-morpholin-4-ylethyl)ethanamine |
InChI |
InChI=1S/C21H34N2O2/c1-20(2)18-21(9-15-25-20,19-6-4-3-5-7-19)8-10-22-11-12-23-13-16-24-17-14-23/h3-7,22H,8-18H2,1-2H3 |
InChI Key |
OGERAVIXLJTYGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CCNCCN2CCOCC2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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